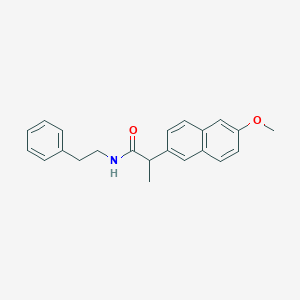![molecular formula C13H12BrNO4S2 B270440 Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270440.png)
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate, also known as BTP2, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and ion homeostasis.
Mécanisme D'action
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate inhibits TRP channels by binding to a conserved site in the channel pore, which prevents the influx of calcium ions and other cations. This leads to the inhibition of channel activity and the modulation of downstream signaling pathways. This compound has been shown to block TRPV1 activation by capsaicin, TRPV2 activation by heat, and TRPV4 activation by osmotic stress. It also inhibits TRPM8 activation by menthol and TRPA1 activation by cinnamaldehyde.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of calcium influx, the modulation of ion homeostasis, and the regulation of cell signaling pathways. It has been shown to reduce pain sensation in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to modulate the immune response and reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has several advantages for lab experiments, including its potency, selectivity, and reversible inhibition of TRP channels. It can be used to study the role of TRP channels in various physiological and pathological conditions, and to identify potential therapeutic targets for pain and inflammation. However, this compound also has some limitations, including its potential off-target effects, the need for appropriate controls, and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate and TRP channels. One direction is to investigate the role of TRP channels in cancer progression and metastasis, and to identify potential therapeutic targets for cancer treatment. Another direction is to study the role of TRP channels in neurodegenerative diseases such as Alzheimer's and Parkinson's, and to develop new treatments based on TRP channel modulation. Finally, the development of more potent and selective TRP channel inhibitors, as well as the identification of new TRP channel targets, will continue to be an important area of research in the future.
Méthodes De Synthèse
The synthesis of Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate involves several steps, starting from the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thienyl chloride. This intermediate is then reacted with N-(ethyl-3-aminopropyl)sulfonamide to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has been widely used in scientific research to investigate the role of TRP channels in various physiological and pathological conditions. It has been shown to inhibit TRPV1, TRPV2, TRPV3, TRPV4, TRPM8, and TRPA1 channels, which are involved in pain sensation, thermoregulation, and other physiological processes. This compound has been used to study the mechanisms of TRP channel activation and desensitization, as well as their contribution to nociception, inflammation, and cancer.
Propriétés
Formule moléculaire |
C13H12BrNO4S2 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
ethyl 3-[(5-bromothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H12BrNO4S2/c1-2-19-13(16)9-4-3-5-10(8-9)15-21(17,18)12-7-6-11(14)20-12/h3-8,15H,2H2,1H3 |
Clé InChI |
MXQAVCCFPCGVFJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)


![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)








